molecular formula C10H19NO2 B13274966 Methyl 2-(1-amino-2-methylcyclohexyl)acetate

Methyl 2-(1-amino-2-methylcyclohexyl)acetate

Cat. No.: B13274966
M. Wt: 185.26 g/mol
InChI Key: RUVZBTIAPZOJOK-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2-methylcyclohexyl)acetate (CAS: 178242-64-3) is a cyclohexane-derived ester featuring an amino group and a methyl substituent on the cyclohexyl ring. Its molecular formula is C₁₀H₁₉NO₂, and it is structurally characterized by a methyl ester group linked to a cyclohexyl backbone modified with amino and methyl moieties. This compound is primarily used in pharmaceutical and agrochemical research, where its stereochemical and functional group properties make it a valuable intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(1-amino-2-methylcyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-8-5-3-4-6-10(8,11)7-9(12)13-2/h8H,3-7,11H2,1-2H3

InChI Key

RUVZBTIAPZOJOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2-methylcyclohexyl)acetate typically involves the reaction of 2-methylcyclohexanone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product. The process can be summarized as follows:

    Formation of the intermediate: 2-methylcyclohexanone reacts with methylamine to form 2-(1-amino-2-methylcyclohexyl)acetone.

    Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2-methylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 2-(1-amino-2-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(1-amino-2-methylcyclohexyl)acetate, differing in substituents, stereochemistry, or applications:

Methyl (2-oxocyclohexyl)acetate (CAS: 13672-64-5)

  • Molecular Formula : C₉H₁₄O₃
  • Key Differences: Replaces the amino group with a ketone (oxo) group at the 2-position of the cyclohexane ring. Lacks the 2-methyl substituent, reducing steric hindrance.
  • Applications: Used in organic synthesis for ketone-mediated cyclization reactions. Its reactivity is dominated by the electrophilic oxo group, unlike the nucleophilic amino group in the target compound .

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS: 939760-85-7)

  • Molecular Formula: C₁₁H₂₂ClNO₂
  • Key Differences: Substitutes the methyl ester with an ethyl ester. The hydrochloride salt enhances solubility in polar solvents.
  • Applications : Likely used in medicinal chemistry for ionic interactions in drug-receptor binding .

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 2094938-79-9)

  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Key Differences: Positions the amino group as an aminomethyl substituent on the 4-position of the cyclohexane ring. The hydrochloride salt modifies crystallinity and stability.
  • Applications: Potential use in metal-organic frameworks (MOFs) due to its chelating aminomethyl group .

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9)

  • Molecular Formula: C₁₇H₂₁NO₅
  • Key Differences: Incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. Features a 4-oxocyclohexyl group, introducing additional steric and electronic complexity.
  • Applications : Used in peptide synthesis to protect amines during multi-step reactions .

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Applications
This compound 178242-64-3 C₁₀H₁₉NO₂ 1° amino, 2-methyl, methyl ester Pharmaceutical intermediates
Methyl (2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 2-oxo, methyl ester Organic synthesis
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl 939760-85-7 C₁₁H₂₂ClNO₂ Methylamino, ethyl ester, HCl salt Drug design
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl 2094938-79-9 C₁₀H₂₀ClNO₂ 4-aminomethyl, HCl salt MOFs
Methyl 2-(Cbz-amino)-2-(4-oxocyclohexyl)acetate 1543987-22-9 C₁₇H₂₁NO₅ Cbz-protected amino, 4-oxocyclohexyl Peptide synthesis

Reactivity and Stability

  • Amino Group Reactivity: The primary amino group in this compound enables nucleophilic reactions (e.g., Schiff base formation), unlike the oxo or protected amino groups in analogs .
  • Salt Forms: Hydrochloride salts (e.g., CAS 939760-85-7) improve aqueous solubility but may limit compatibility with nonpolar solvents .

Crystallographic and Supramolecular Features

  • This compound’s hydrochloride derivative (CID 65234883) exhibits ionic interactions in the crystal lattice, contrasting with the hydrogen-bonded networks observed in non-salt analogs like Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (). The latter forms C—H⋯O hydrogen bonds and π-π interactions, which are absent in the target compound’s structure .

Biological Activity

Methyl 2-(1-amino-2-methylcyclohexyl)acetate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ester group, which contribute to its diverse chemical reactivity and biological interactions. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2, indicating a structure that includes a cyclohexyl ring with a methyl substituent and an amino group.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester moiety can undergo hydrolysis, releasing the active form, which may engage in biochemical pathways relevant to therapeutic effects. The amino group facilitates hydrogen bonding, enhancing the compound's affinity for biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.

Interaction with Biological Targets

This compound has been studied for its interactions with specific proteins involved in drug transport and metabolism:

  • P-glycoprotein (P-gp) : In vitro assays have shown that compounds similar to this compound can modulate P-glycoprotein activity, influencing drug absorption and efflux mechanisms . This interaction is critical as P-gp plays a significant role in multidrug resistance in cancer therapy.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Tumor Growth Inhibition : A study demonstrated that derivatives of this compound reduced tumor volume and weight in murine models without significant side effects. The mechanism was linked to the modulation of ATPase activity associated with P-gp .
  • Enzymatic Activity : In enzymatic assays, this compound was tested as a substrate or inhibitor for various enzymes. Results indicated that it could influence enzyme kinetics significantly, suggesting potential applications in drug design.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaKey Biological Activity
This compoundC10H19NO2Potential anti-inflammatory and analgesic
Ethyl 2-(1-amino-2-methylcyclopentyl)acetateC11H21NO2Modulates P-glycoprotein activity
Methyl 2-amino-3-methylcyclohexyl acetateC10H19NO2Exhibits diverse enzymatic interactions

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